molecular formula C14H14N2O6 B2732356 2,2-Dimethyl-5-(((2-methyl-4-nitrophenyl)amino)methylene)-1,3-dioxane-4,6-dione CAS No. 369394-59-2

2,2-Dimethyl-5-(((2-methyl-4-nitrophenyl)amino)methylene)-1,3-dioxane-4,6-dione

Cat. No. B2732356
CAS RN: 369394-59-2
M. Wt: 306.274
InChI Key: REUOGPNPOITQQX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(((2-methyl-4-nitrophenyl)amino)methylene)-1,3-dioxane-4,6-dione, also known as DMNQ, is a synthetic redox-active quinone compound that has been widely used in scientific research. DMNQ has a unique structure that allows it to act as an electron acceptor and donor, making it a useful tool in studying redox reactions in biological systems.

Scientific Research Applications

Antimicrobial Activity

A study by Ghorab et al. (2017) synthesized derivatives from a starting material similar to 2,2-Dimethyl-5-(((2-methyl-4-nitrophenyl)amino)methylene)-1,3-dioxane-4,6-dione, which showed significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The synthesized compounds demonstrated higher activity compared to reference drugs, with MIC values ranging from 3.9–31.3 μg/mL against the tested microbial strains. This suggests the potential of such compounds in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Drug Precursors and Ligands

In the realm of drug discovery and development, derivatives of this compound have been identified as useful precursors for drugs and perspective ligands. Dotsenko et al. (2019) reported that the compound reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, showcasing its utility in synthesizing novel drug precursors (Dotsenko, Russkih, Aksenov, & Aksenova, 2019).

Synthesis of Benzodiazepines

Gurkovskii et al. (1999) explored the reactions of a closely related compound in synthesizing 3-acyl-1,5-benzodiazepines, highlighting the versatility of this chemical structure in creating complex and pharmacologically relevant molecules. This work emphasizes the chemical's potential in contributing to the synthesis of new benzodiazepine derivatives with possible therapeutic applications (Gurkovskii, Tonkikh, Petrova, & Strakov, 1999).

Molecular Modeling and Structural Analysis

Al-Sheikh et al. (2009) reported on the synthesis and structural analysis of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives. Their research involved detailed molecular modeling and crystal structure analysis, providing insights into the potential interactions and reactivity of such compounds at the molecular level. This study contributes to a deeper understanding of the structural characteristics and potential applications of these compounds in designing more effective molecules for various purposes (Al-Sheikh, Sweidan, Maichle‐Mössmer, Steimann, & Kuhn, 2009).

properties

IUPAC Name

2,2-dimethyl-5-[(2-methyl-4-nitroanilino)methylidene]-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-8-6-9(16(19)20)4-5-11(8)15-7-10-12(17)21-14(2,3)22-13(10)18/h4-7,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUOGPNPOITQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC=C2C(=O)OC(OC2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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